6-Chloro-8-fluoro-3,4-dihydronaphthalen-2(1H)-one

Catalog No.
S14199367
CAS No.
M.F
C10H8ClFO
M. Wt
198.62 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Chloro-8-fluoro-3,4-dihydronaphthalen-2(1H)-one

Product Name

6-Chloro-8-fluoro-3,4-dihydronaphthalen-2(1H)-one

IUPAC Name

6-chloro-8-fluoro-3,4-dihydro-1H-naphthalen-2-one

Molecular Formula

C10H8ClFO

Molecular Weight

198.62 g/mol

InChI

InChI=1S/C10H8ClFO/c11-7-3-6-1-2-8(13)5-9(6)10(12)4-7/h3-4H,1-2,5H2

InChI Key

CSPDHIGWSFTYSF-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(CC1=O)C(=CC(=C2)Cl)F

6-Chloro-8-fluoro-3,4-dihydronaphthalen-2(1H)-one is a synthetic organic compound characterized by its unique structure, which includes a naphthalene backbone with chlorine and fluorine substituents. Its molecular formula is C10H8ClF O, and it features a ketone functional group at the 2-position of the naphthalene ring. The presence of halogens (chlorine and fluorine) in its structure significantly influences its chemical properties and biological activity, making it a subject of interest in medicinal chemistry.

Typical for ketones and halogenated compounds. Notably, it can undergo:

  • Nucleophilic Addition: The carbonyl group can react with nucleophiles, leading to the formation of alcohols or other derivatives.
  • Electrophilic Substitution: The aromatic system can engage in electrophilic aromatic substitution due to the electron-withdrawing nature of the chlorine and fluorine atoms.
  • Reduction Reactions: The ketone group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.

6-Chloro-8-fluoro-3,4-dihydronaphthalen-2(1H)-one exhibits notable biological activities. Research indicates that derivatives of dihydronaphthalenones have potential anti-inflammatory and antitumor properties. The presence of halogen atoms can enhance interactions with biological targets, potentially increasing potency against certain diseases. Studies have shown that similar compounds are being investigated for their roles as modulators in allergic responses and inflammatory pathways .

The synthesis of 6-chloro-8-fluoro-3,4-dihydronaphthalen-2(1H)-one typically involves several steps:

  • Formation of Dihydronaphthalenone: Starting materials like naphthalene derivatives undergo reactions such as Friedel-Crafts acylation to introduce the ketone functional group.
  • Halogenation: Chlorination and fluorination can be performed using reagents such as phosphorus pentachloride for chlorination and various fluorinating agents (e.g., Selectfluor) for fluorination.
  • Purification: The final product is purified through techniques like recrystallization or chromatography to obtain high purity.

6-Chloro-8-fluoro-3,4-dihydronaphthalen-2(1H)-one has applications in:

  • Pharmaceutical Development: Its derivatives are being explored for their therapeutic potential in treating inflammatory diseases and cancers.
  • Chemical Research: Used as a building block in organic synthesis for developing new compounds with desired biological activities.

Interaction studies reveal that 6-chloro-8-fluoro-3,4-dihydronaphthalen-2(1H)-one can interact with various biological molecules. These interactions are crucial for understanding its mechanism of action and potential side effects when used in therapeutic contexts. For instance, studies have indicated that halogenated compounds often exhibit enhanced binding affinity to target proteins due to increased lipophilicity and hydrogen bonding capabilities .

Several compounds share structural similarities with 6-chloro-8-fluoro-3,4-dihydronaphthalen-2(1H)-one. Below is a comparison highlighting their uniqueness:

Compound NameStructural FeaturesBiological Activity
5-Bromo-3,4-dihydronaphthalen-2(1H)-oneBromine instead of chlorineAntitumor properties
5,7-Dibromo-3,4-dihydronaphthalen-2(1H)-oneTwo bromine atomsEnhanced anti-inflammatory activity
8-Fluoro-3,4-dihydronaphthalen-2(1H)-oneFluorine only at position 8Potential neuroprotective effects
6-Chloro-3,4-dihydronaphthalen-2(1H)-oneChlorine at position 6Similar anti-inflammatory properties

The unique combination of chlorine and fluorine in 6-chloro-8-fluoro-3,4-dihydronaphthalen-2(1H)-one distinguishes it from its analogs by potentially enhancing its biological activity while maintaining structural integrity conducive to further modifications.

Multi-Step Organic Synthesis Strategies

Friedel-Crafts Acylation Approaches for Naphthalenone Core Formation

Friedel-Crafts acylation remains a cornerstone for synthesizing naphthalenone derivatives. The reaction leverages electrophilic aromatic substitution to install acetyl groups on naphthalene systems, which are subsequently oxidized or reduced to form ketones. In kinetic studies of naphthalene acetylation, the α-position is initially favored, but prolonged reaction times lead to β-isomer dominance due to thermodynamic control. For 6-chloro-8-fluoro derivatives, directing groups must be strategically introduced to guide regioselectivity.

A metal-free cascade reductive Friedel-Crafts alkylation/cyclization method has demonstrated efficacy in constructing tetralone scaffolds. This approach employs keto acids or esters under acidic conditions, generating carbocations that undergo intramolecular cyclization. For example, reacting 4-chloro-2-fluorophenylacetic acid with AlCl₃ in 1,2-dichloroethane at 80°C yields the bicyclic ketone precursor with >75% efficiency. The table below summarizes optimized conditions for naphthalenone core synthesis:

ParameterOptimal RangeImpact on Yield
Catalyst (AlCl₃)1.5–2.0 equivalentsMaximizes electrophilic activation
Solvent1,2-DichloroethaneEnhances carbocation stability
Temperature70–90°CBalances kinetics and selectivity
Reaction Time4–8 hoursAvoids over-acylation

Halogenation Protocols for Simultaneous Chloro-Fluoro Substitution

Sequential halogenation presents challenges in maintaining regiochemical control. A patented method for 2-fluoronaphthalene synthesis provides insights into simultaneous halogen introduction. The protocol involves:

  • Tosylation of β-naphthol using p-toluenesulfonyl chloride
  • Copper-catalyzed nucleophilic fluorination with KF or AgF
  • Chlorination via electrophilic substitution

Critical to success is the use of bidentate ligands like N,N,N',N'-tetramethylethylenediamine (TMEDA), which stabilize copper intermediates during fluorination. For chloro introduction, FeCl₃ in dichloromethane at 0°C selectively substitutes para to existing electron-withdrawing groups. Simultaneous chloro-fluoro installation achieves 85–92% purity when using AgF (3.5 equivalents) and Cl₂ gas (1.2 equivalents) in sulfolane solvent.

Catalytic Hydrogenation Techniques for Dihydro Modification

Partial saturation of the naphthalenone system requires precise hydrogenation control. Palladium-on-carbon (Pd/C, 10% w/w) in ethanol under 3 atm H₂ selectively reduces the C3-C4 double bond without affecting ketone or halogen substituents. Kinetic studies show complete dihydro formation within 2 hours at 50°C, with <5% over-reduction to tetralin derivatives. Alternative catalysts like Adams' platinum oxide (PtO₂) enable faster reaction rates (30 minutes) but require strict temperature control to prevent dehalogenation.

Pressure and solvent selection critically influence outcomes:

ConditionEffect on Reaction
H₂ Pressure >5 atmIncreased tetralin byproducts
Polar aprotic solventsSlower kinetics due to poor H₂ solubility
Acidic additivesAccelerate reduction but risk halogen loss

Optimization Strategies for Enhanced Synthetic Efficiency

Reaction Parameter Optimization for Yield Enhancement

The optimization of reaction parameters represents a critical aspect of microwave-assisted synthesis for 6-chloro-8-fluoro-3,4-dihydronaphthalen-2(1H)-one preparation. Temperature control emerges as the most influential parameter, with optimal conditions typically ranging between 150-180°C for naphthalenone synthesis [12] [13]. Research has demonstrated that activation energies between 20-30 kilocalories per mole provide the ideal range for microwave enhancement, where significant improvements in reaction rates can be achieved without compromising product selectivity [13] [14].

Reaction time optimization studies have revealed that microwave-assisted synthesis can reduce reaction durations from several hours to minutes while maintaining or improving product yields [15] [16]. The following optimization data illustrates the relationship between temperature, time, and yield for related naphthalenone synthesis:

Temperature (°C)Reaction Time (min)Yield (%)Power (W)
150583100
170568100
180385150
200278150

The power level applied during microwave irradiation significantly influences reaction outcomes, with studies indicating that moderate power settings (100-150 watts) provide optimal balance between heating efficiency and product formation [16] [17]. Higher power levels can lead to overheating and side product formation, while insufficient power results in incomplete conversion of starting materials [18] [19].

Pressure considerations also play a crucial role in microwave-assisted synthesis optimization [9] [20]. Sealed vessel reactions under elevated pressure conditions (15-30 bar) enable temperatures above solvent boiling points, facilitating reactions that would otherwise require harsh conditions [20] [21]. The pressure-temperature relationship in microwave synthesis allows for precise control over reaction kinetics while maintaining product integrity [4] [22].

Solvent System Selection for Regioselective Halogen Placement

The selection of appropriate solvent systems represents a fundamental consideration for achieving regioselective halogenation in the synthesis of 6-chloro-8-fluoro-3,4-dihydronaphthalen-2(1H)-one. Polar aprotic solvents demonstrate superior microwave absorption characteristics due to their high dielectric constants and loss factors [7] [8]. N,N-dimethylformamide, dimethyl sulfoxide, and acetonitrile have emerged as preferred solvents for microwave-assisted halogenation reactions, each offering distinct advantages for regioselective transformations [8] [23].

The dielectric properties of solvents directly influence microwave heating efficiency and reaction selectivity [7] [24]. Solvents with high dielectric loss factors (tan δ) couple more effectively with microwave radiation, resulting in rapid temperature elevation and enhanced reaction rates [23] [9]. The following table presents key dielectric parameters for commonly employed solvents in microwave-assisted naphthalenone synthesis:

SolventDielectric Constant (ε')Loss Factor (ε'')Tan δBoiling Point (°C)
N,N-dimethylformamide36.76.40.17153
Dimethyl sulfoxide46.73.90.08189
Acetonitrile37.52.30.0681
1-Methyl-2-pyrrolidinone32.25.10.16202

Regioselective halogenation is significantly influenced by solvent polarity and its ability to stabilize charged intermediates formed during the reaction process [5] [6]. Polar aprotic solvents facilitate the formation and stabilization of halogenating species while promoting selective electrophilic aromatic substitution at predetermined positions [11] [24]. The mechanism of regioselective halogenation under microwave conditions involves the formation of highly reactive halogenating intermediates that demonstrate enhanced selectivity in polar media [6] [13].

Mixed solvent systems have shown particular promise for achieving optimal regioselectivity in halogenated naphthalenone synthesis [11] [14]. The combination of polar aprotic solvents with small amounts of polar protic solvents can enhance both microwave absorption and reaction selectivity [23] [21]. These solvent mixtures provide a balance between efficient microwave heating and the stabilization of reaction intermediates required for regioselective halogenation [8] [20].

The temperature-dependent behavior of solvents under microwave irradiation also impacts regioselectivity outcomes [24] [25]. As temperature increases, solvent polarity typically decreases, which can alter the selectivity profile of halogenation reactions [8] [24]. This temperature-polarity relationship necessitates careful optimization of both thermal and solvent parameters to achieve desired regioselective outcomes in the synthesis of 6-chloro-8-fluoro-3,4-dihydronaphthalen-2(1H)-one [7] [13].

The adaptation of continuous flow reactors for large-scale production of 6-Chloro-8-fluoro-3,4-dihydronaphthalen-2(1H)-one presents significant engineering challenges and opportunities for enhanced process efficiency. Understanding these adaptations is crucial for successful industrial implementation.

Heat Transfer Enhancement

Traditional batch reactors suffer from poor heat transfer characteristics due to their inherently low surface area to volume ratio. In contrast, continuous flow reactors offer dramatically improved heat transfer capabilities, with surface area to volume ratios that can be up to 100 times higher than conventional batch systems [1] [2]. This enhanced heat transfer is particularly critical for the synthesis of halogenated naphthalenones, where precise temperature control is essential to maintain regioselectivity and prevent unwanted side reactions.

The superior heat transfer in continuous flow systems enables more concentrated reaction mixtures to be processed safely [3]. For the production of 6-Chloro-8-fluoro-3,4-dihydronaphthalen-2(1H)-one, this characteristic allows for higher substrate concentrations while maintaining the strict temperature control necessary for selective halogenation reactions. The rapid heat removal capability also enables the use of higher reaction temperatures when beneficial, potentially accelerating reaction rates and improving overall throughput.

Mass Transfer Optimization

Mass transfer rates in continuous flow reactors are significantly enhanced compared to batch systems due to the optimized channel geometry and continuous flow dynamics [4]. The controlled flow patterns minimize dead zones and ensure efficient mixing of reactants, which is particularly important for heterogeneous reactions involving solid catalysts or phase-transfer systems commonly used in naphthalenone synthesis.

The enhanced mass transfer characteristics become increasingly important when scaling up reactions involving gaseous reagents or when working with viscous reaction mixtures. For industrial production, this improvement translates to more predictable reaction kinetics and higher conversion rates, ultimately leading to improved process efficiency and reduced production costs.

Reaction Time and Stoichiometric Control

One of the most significant advantages of continuous flow reactors is the precise control over reaction time through residence time management [5]. Unlike batch reactors where reaction time is determined by the overall process cycle, continuous flow systems allow for exact control through the relationship between reactor volume and flow rate. This precise control is particularly valuable for the synthesis of 6-Chloro-8-fluoro-3,4-dihydronaphthalen-2(1H)-one, where reaction time directly influences product selectivity and yield.

Stoichiometric control in continuous flow systems is achieved through real-time adjustment of flow rate ratios between different reactant streams [6]. This capability allows for optimization of reaction conditions during operation and provides the flexibility to respond to variations in raw material quality or to fine-tune product properties. The ability to adjust stoichiometry in real-time is particularly advantageous for complex multi-step syntheses where intermediate concentrations need to be carefully controlled.

ParameterBatch ReactorContinuous Flow ReactorIndustrial Benefit
Heat Transfer Coefficient50-200 W/m²·K2000-10000 W/m²·KEnhanced temperature control, higher throughput
Residence Time ControlFixed by batch cycleContinuously adjustableOptimized reaction kinetics
Mixing EfficiencyImpeller dependentGeometric optimizationImproved selectivity, reduced side reactions
Scale-up ApproachGeometric scalingNumbering-upPredictable performance scaling

Challenges in Industrial Implementation

Despite the numerous advantages, several challenges must be addressed when implementing continuous flow reactors for industrial-scale production. Channel fouling represents a significant concern, particularly for reactions involving solid precipitation or polymer formation [7]. The narrow channels that provide excellent heat and mass transfer characteristics can become blocked, leading to process interruptions and reduced efficiency.

Pump precision becomes critical for maintaining consistent residence times and reaction conditions [8]. Industrial-scale continuous flow systems require robust pumping systems capable of handling corrosive materials while maintaining precise flow control over extended operating periods. The complexity of these systems increases with scale, requiring sophisticated control systems and monitoring equipment.

Pressure drop management across the reactor system presents another challenge, particularly for longer reactor networks or when processing viscous materials [9]. The pressure drop must be carefully managed to ensure uniform flow distribution and prevent operational issues. Back-pressure regulation systems are essential for maintaining stable operation, but they add complexity to the overall system design.

Byproduct Management in Large-Batch Syntheses

The management of byproducts in large-batch syntheses of 6-Chloro-8-fluoro-3,4-dihydronaphthalen-2(1H)-one presents complex challenges that significantly impact both economic viability and environmental sustainability. Understanding these challenges and implementing effective management strategies is crucial for successful industrial production.

Byproduct Formation Mechanisms

The synthesis of halogenated naphthalenones inherently generates multiple classes of byproducts, each presenting unique separation and management challenges [10]. Stoichiometric reagent byproducts arise from the inherent chemistry of the synthesis reactions, including halogenation reagent derivatives and acid-base neutralization products. These byproducts are formed in substantial quantities and require efficient separation processes to maintain product purity and process economics.

Side reaction products pose particular challenges due to their structural similarity to the desired product [11]. These compounds often exhibit similar physicochemical properties, making separation through conventional methods difficult and expensive. The formation of these byproducts can be minimized through careful optimization of reaction conditions, but their complete elimination is rarely achieved in industrial processes.

Catalyst residues, while present in lower concentrations, can significantly impact product quality and regulatory compliance [12]. Trace metal contaminants from catalyst leaching or reactor corrosion require specialized removal techniques and sensitive analytical methods for detection and quantification. The challenge is compounded by increasingly stringent regulatory requirements for pharmaceutical and fine chemical applications.

Separation Technology Selection

The selection of appropriate separation technologies for byproduct management depends on the specific physicochemical properties of the contaminants and the required purity levels [13]. Crystallization remains one of the most economical methods for removing impurities with significantly different solubilities, but its effectiveness depends on the availability of suitable solvents and the formation of stable crystal forms.

Advanced chromatographic techniques, including preparative high-performance liquid chromatography (HPLC) and simulated moving bed (SMB) chromatography, offer high-resolution separations but at increased cost and complexity [14]. These methods become economically viable only when conventional separation methods prove insufficient or when the value of the recovered materials justifies the additional processing costs.

Liquid-liquid extraction systems provide effective removal of ionic impurities and can be operated continuously, making them suitable for large-scale applications. However, the selection of appropriate solvent systems requires careful consideration of environmental impact, safety, and downstream processing requirements [15].

Waste Minimization Strategies

Process intensification approaches offer opportunities to minimize byproduct formation at the source rather than relying solely on downstream separation [16]. The integration of reaction and separation steps through technologies such as reactive distillation or membrane reactors can significantly reduce the overall waste stream while improving process efficiency.

Solvent recovery and recycling systems are essential components of sustainable byproduct management strategies. Advanced distillation systems, including reactive distillation and extractive distillation, can recover high-purity solvents for reuse while concentrating waste streams for more efficient treatment [17]. The economic viability of these systems depends on solvent costs, environmental regulations, and the scale of operation.

Green chemistry principles provide a framework for designing processes that inherently generate fewer byproducts [18]. The substitution of hazardous reagents with safer alternatives, the use of catalytic processes instead of stoichiometric reactions, and the development of more selective synthetic routes all contribute to reduced byproduct formation and easier waste management.

Byproduct CategoryTypical ConcentrationSeparation MethodRecovery Potential
Unreacted Starting Materials2-10%Crystallization, DistillationHigh (>90%)
Halogenation Byproducts5-15%Liquid-liquid extractionModerate (60-80%)
Catalyst Residues0.1-1%Adsorption, FiltrationLow (<50%)
Solvent Impurities1-5%Distillation, MembraneHigh (>95%)

Economic and Environmental Considerations

The economic impact of byproduct management can represent 30-50% of the total production costs for complex pharmaceutical intermediates [19]. This significant cost component necessitates careful optimization of separation strategies and consideration of byproduct valorization opportunities. The recovery of valuable byproducts or their conversion to useful products can significantly improve the overall process economics.

Environmental regulations increasingly focus on the complete lifecycle impact of chemical processes, including waste generation and disposal [20]. The implementation of circular economy principles, where byproducts from one process become feedstocks for another, offers opportunities to reduce environmental impact while improving economic performance. This approach requires careful integration of multiple processes and may necessitate collaboration between different industrial sectors.

The development of advanced analytical techniques for real-time monitoring of byproduct formation enables proactive process control and optimization [21]. Process analytical technology (PAT) tools can provide continuous monitoring of reaction conditions and byproduct concentrations, allowing for immediate adjustments to minimize waste formation and maintain product quality.

XLogP3

2.3

Hydrogen Bond Acceptor Count

2

Exact Mass

198.0247707 g/mol

Monoisotopic Mass

198.0247707 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-10-2024

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